Sodium chromate

説明

特性

Key on ui mechanism of action |

The reduction of hexavalent chromium Cr(VI) in isolated liver mitochondria was studied under different redox conditions in the respiratory chain. With 25 uM sodium chromate the rates were 1.6 + or - 0.7, 13.9 + or - 0.6 and 12.7 + or - 0.7 nmole Cr(VI) reduced 15 min/mg protein with the electron transport chain oxidized, reduced and only complex 1 reduced, respectively. Electrons from succinate, bypassing complex 1, were apparently unavailable for Cr(VI) reduction. The kinetics of chromate reduction was studied with only complex 1 in a reduced state. A rapid and a slow phase were found, probably corresponding to different electron donors in the mitochondria. Blocking the free thiols with N-ethylmaleimide led to less than 10% decrease in the rapid initial Cr(VI) reduction and to about 20% decrease during the whole incubation period (15 min). The amounts of free thiols were moderately decreased (15%) in chromate treated mitochondria during the slow reduction of Cr(VI). Only SH-groups may thus participate as reductants during the slow reduction phase. The respiration rate was inhibited about 50% by 25 uM sodium chromate when the mitochondria oxidized NAD-linked substrates. In contrast, succinate stimulated respiration was inhibited 50% by 3.6 mM sodium chromate. The observed inhibition with sodium chromate in the micromolar range was therefore probably localized at complex 1 and may be coupled to the reduction of Cr(VI) at the same place. The respiration of isolated hepatocytes was also affected by sodium chromate. Five micromolar chromate caused 5-10% inhibition. The inhibitory action of chromate on the mitochondrial respiration may thus constitute an important cytotoxic mechanism. |

|---|---|

CAS番号 |

7775-11-3 |

分子式 |

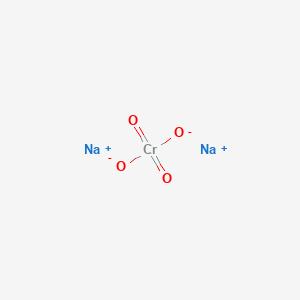

CrNa2O4 |

分子量 |

160.922 g/mol |

IUPAC名 |

disodium;dioxido(dioxo)(51Cr)chromium-51 |

InChI |

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |

InChIキー |

PXLIDIMHPNPGMH-PJWPDVOUSA-N |

SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

異性体SMILES |

[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

Color/Form |

Yellow orthorhombic crystals |

密度 |

2.723 at 77 °F (USCG, 1999) 2.723 at 25 °C/4 °C 2.7 g/cm³ |

melting_point |

794 °C 762 °C |

他のCAS番号 |

7775-11-3 10034-82-9 12680-48-7 |

物理的記述 |

Sodium chromate appears as a yellow crystalline solid. Used to make pigments for paints and inks, other chemicals, and as a wood preservative. YELLOW HYGROSCOPIC CRYSTALS. |

ピクトグラム |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

関連するCAS |

10034-82-9 (tetrahydrate) 12680-48-7 (cpd with unspecified MF) 13517-17-4 (decahydrate) |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

87.6 g/100 g water at 25 °C In water, 44.3 wt% at 20 °C 873 g/L water at 30 °C 3.44 g/L methanol at 25 °C Slightly soluble in ethanol Solubility in water, g/100ml at 20 °C: 53 (good) |

同義語 |

Chromic Acid (H2CrO4) Sodium Salt; Chromium Disodium Oxide; Chromium Sodium Oxide (CrNa2O4); Disodium Chromate; Disodium Chromate (Na2CrO4); Sodium Chromate; Sodium Chromate (Na2(CrO4)); Sodium Chromate (VI); Sodium Chromium Oxide (Na2CrO4) |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Sodium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of sodium chromate (Na₂CrO₄), an inorganic compound with significant industrial applications and notable toxicological properties. This document outlines the crystallographic parameters of its anhydrous and hydrated forms, details the experimental methodologies used for its structural determination, and explores the biological signaling pathways associated with its carcinogenic effects.

Crystal Structure and Physicochemical Properties

This compound is a yellow crystalline solid that can exist in an anhydrous state as well as in several hydrated forms, with the decahydrate being a common variant.[[“]][2][3] The crystal structure of these forms has been elucidated primarily through single-crystal X-ray diffraction.

Anhydrous this compound (Na₂CrO₄)

The crystal structure of anhydrous this compound was first determined by J.J. Miller in 1936.[4] It crystallizes in the orthorhombic system with the space group P b n n.[4] The chromate anion (CrO₄²⁻) adopts a tetrahedral geometry.[5]

Hydrated this compound

This compound Decahydrate (Na₂CrO₄·10H₂O): This hydrate crystallizes in the monoclinic space group P2(1)/c. The structure consists of sodium cations coordinated by water molecules, forming distorted octahedra, and disordered chromate tetrahedra.[6]

This compound Sesquihydrate (Na₂CrO₄·1.5H₂O): This form crystallizes in the orthorhombic space group F2dd. Its structure is characterized by sodium cations in distorted octahedral and pyramidal coordinations.[6]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for anhydrous and hydrated this compound.

Table 1: Crystallographic Data for this compound Forms

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Anhydrous this compound | Na₂CrO₄ | Orthorhombic | P b n n | 5.91 | 9.23 | 7.2 | 90 | 90 | 90 | 392.8 | 4 |

| This compound Decahydrate | Na₂CrO₄·10H₂O | Monoclinic | P2(1)/c | 11.5356(12) | 10.4989(9) | 12.9454(13) | 90 | 107.489(8) | 90 | 1495.4(2) | 4 |

| This compound Sesquihydrate | Na₂CrO₄·1.5H₂O | Orthorhombic | F2dd | 6.7797(8) | 8.6548(10) | 35.078(5) | 90 | 90 | 90 | 2058.3(5) | 16 |

Data for Anhydrous this compound from the Crystallography Open Database, citing Miller, J.J. (1936).[4] Data for Hydrated this compound from Kahlenberg, V. (2012).[6]

Table 2: Atomic Coordinates for Anhydrous this compound (Na₂CrO₄)

| Atom | Wyckoff Symbol | x | y | z |

| Cr1 | 4b | 0.5 | 0 | 0.25 |

| Na1 | 8e | 0 | 0.222 | 0 |

| O1 | 8e | 0.25 | 0.083 | 0 |

| O2 | 8e | 0.583 | 0.167 | 0.25 |

Data sourced from the Crystallographic Information File (CIF) 1010023 from the Crystallography Open Database.

Table 3: Selected Bond Lengths and Angles for Anhydrous this compound (Na₂CrO₄)

| Bond | Length (Å) | Angle | Angle (°) |

| Cr-O | ~1.64 | O-Cr-O | ~109.5 |

| Na-O | ~2.38 |

Approximate values based on typical chromate structures and related compounds.[5]

Experimental Protocols

The determination of the crystal structure of this compound and its hydrates relies on single-crystal X-ray diffraction.

Crystal Growth

Single crystals of hydrated this compound can be synthesized from an aqueous solution of this compound by isothermal evaporation of the solvent.[6] For anhydrous this compound, crystals can be obtained by high-temperature roasting of chromium ores with sodium carbonate.[3]

Single-Crystal X-ray Diffraction

The following provides a generalized experimental workflow for single-crystal X-ray diffraction analysis of an inorganic compound like this compound.

Detailed Steps:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data at various orientations. For the hydrated forms of this compound, data was collected at a low temperature of -100 °C to minimize thermal vibrations.[6]

-

Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for absorption effects.

-

Structure Solution: The initial crystal structure is determined using methods such as direct methods or the Patterson function.

-

Structure Refinement: The atomic positions and other structural parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction patterns.

-

Structure Validation: The final structure is validated using various crystallographic checks.

Signaling Pathways in this compound Toxicity

This compound contains chromium in the hexavalent state (Cr(VI)), which is a known human carcinogen. The toxicity of Cr(VI) is linked to its ability to enter cells and undergo intracellular reduction to trivalent chromium (Cr(III)), generating reactive oxygen species (ROS) and leading to DNA damage.

Pathway Description:

-

Uptake: Hexavalent chromium from this compound is readily taken up by cells.

-

Intracellular Reduction: Inside the cell, Cr(VI) is reduced to the more reactive Cr(III) state.

-

Generation of Reactive Oxygen Species (ROS): This reduction process generates ROS, leading to oxidative stress.

-

DNA Damage: Both the reduction process and the resulting Cr(III) and ROS can cause significant DNA damage, including single and double-strand breaks, and the formation of DNA adducts.

-

Genomic Instability: The accumulation of DNA damage leads to genomic instability.

-

Carcinogenesis: Persistent genomic instability can ultimately result in neoplastic transformation and cancer.

This guide provides a foundational understanding of the crystal structure of this compound and its biological implications. The detailed crystallographic data and the outlined experimental and biological pathways serve as a valuable resource for researchers in crystallography, materials science, and drug development.

References

An In-depth Technical Guide to the Synthesis of Anhydrous Sodium Chromate

Introduction: Sodium chromate (Na₂CrO₄) is an inorganic compound that serves as a crucial intermediate in the production of chromium and its various compounds.[1] It typically appears as a yellow, hygroscopic solid and is highly soluble in water.[1][2] Its primary applications are in the manufacturing of pigments for paints and inks, as a corrosion inhibitor in the petroleum industry and sealed water cooling systems, as a dyeing auxiliary in textiles, and as a wood preservative.[1][2][3] The synthesis of anhydrous this compound is a significant industrial process, predominantly achieved through the high-temperature oxidative roasting of chromite ore. This guide provides a detailed overview of the core industrial and laboratory methodologies for its synthesis, purification, and crystallization.

Part 1: Industrial Synthesis via Soda Ash Roasting of Chromite Ore

The most prevalent commercial method for producing this compound involves the alkaline roasting of chromite ore (FeCr₂O₄) with sodium carbonate (soda ash) in the presence of air.[4][5] This process effectively converts the water-insoluble chromium(III) in the ore into a water-soluble hexavalent chromium form, this compound.[1]

Experimental Protocol: Soda Ash Roasting

-

Ore Preparation: The raw chromite ore, which typically contains 42-50% Cr₂O₃, is first dried and ground to a fine powder (e.g., 100 mesh) to maximize the surface area for the subsequent reaction.[6]

-

Mixing: The ground ore is thoroughly blended in rotary mixers with sodium carbonate. The amount of sodium carbonate is typically between 100% and 200% of the stoichiometric amount required for the reaction.[7][8] Additives such as lime (calcium carbonate) or recycled leached residue are often included to improve oxygen access and to render silicon and aluminum impurities insoluble.[1][6]

-

Pelletizing (Optional but Recommended): To prevent fines from being carried through the furnace, the mixture can be pelletized. Using an aqueous solution containing an electrolyte like sodium hydroxide or this compound as the pelleting liquid can produce green pellets with sufficient strength to withstand handling and roasting.[7]

-

Roasting: The mixture or pellets are fed into a rotary kiln and roasted for approximately four hours in an oxidizing atmosphere at a temperature of 1094-1149°C.[6] The fundamental chemical reaction is: 2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂[1]

-

Leaching: After roasting, the resulting clinker is cooled and transferred to a leacher. Water is added to dissolve the this compound, yielding a nearly saturated aqueous solution, often referred to as "yellow liquor".[6][7] The iron oxides and other impurities from the ore remain as an insoluble residue.[1][6]

Process Parameters and Efficiency

The efficiency of the soda ash roasting process is influenced by several factors, including reactant ratios, temperature, and time. Optimized conditions can lead to high conversion rates.

| Parameter | Value / Condition | Notes | Source |

| Reactant Ratio | 117-118% of stoichiometric Na₂CO₃ | Ensures complete reaction of the chromium value in the ore. | [7] |

| Roasting Temperature | 1094–1149 °C | Closely controlled temperature is critical for the reaction. | [6] |

| Typical Temperature | ~1100 °C | A commonly cited optimal temperature for the process. | [1] |

| Roasting Time | ~4 hours | Duration required for the reaction to approach completion in a rotary kiln. | [6] |

| Conversion Efficiency | Up to 97.06% | A two-stage recovery process can achieve high conversion rates with minimal pollutants. | [9] |

Visualization: Industrial Synthesis Workflow

Caption: Workflow for industrial production of this compound solution.

Part 2: Laboratory Scale Synthesis

For laboratory and smaller-scale preparations, alternative methods that may not require a rotary kiln are available.

Experimental Protocol: From Chromium(III) Oxide

A straightforward laboratory synthesis involves the direct oxidation of chromium(III) oxide.

-

Mixing: A mixture of chromium(III) oxide (Cr₂O₃) and sodium carbonate (Na₂CO₃) is prepared.

-

Heating: The mixture is heated strongly in the presence of an oxidizing agent, such as air or sodium nitrate, at temperatures as low as 350°C.[1][4] The reaction proceeds according to the same principle as the industrial process.

-

Extraction: After cooling, the resulting solid is leached with water to extract the soluble this compound.

-

Purification: The solution is filtered to remove any unreacted starting material or insoluble byproducts.

Caption: Lab synthesis of this compound from chromium(III) oxide.

Part 3: Purification and Crystallization of Anhydrous this compound

The crude aqueous solution obtained from leaching contains various impurities, such as sodium aluminate and vanadates, which must be removed.[6][10] The final step is the crystallization of the anhydrous salt from the purified solution.

Experimental Protocol: Purification and Crystallization

-

Impurity Removal:

-

Alumina Removal: The solution can be partially acidified to a pH of approximately 9 to precipitate alumina, which is then filtered off.[11]

-

Vanadium Removal: Vanadium impurities can be removed by pressurizing the alkaline solution with carbon dioxide to adjust the pH, followed by the addition of a magnesium-containing compound to precipitate magnesium vanadate.[10]

-

-

Concentration and Crystallization:

-

This compound exists in several hydrated forms, with the decahydrate (Na₂CrO₄·10H₂O) crystallizing at temperatures below 20°C.[1][12]

-

To obtain the anhydrous form, the purified, concentrated solution must be maintained at a higher temperature during crystallization.

-

The solution is concentrated by evaporation. To precipitate anhydrous this compound directly, the temperature of the slurry should be maintained above 50°C, and preferably between 70-90°C.[13]

-

-

Separation: The precipitated anhydrous this compound crystals are separated from the hot mother liquor using a centrifuge or filtration, ensuring the temperature is maintained to prevent the formation of hydrated crystals.[13]

Solubility Data

The temperature-dependent solubility of this compound is critical for controlling the crystallization process.

| Temperature (°C) | Solubility (g / 100 mL H₂O) | Source |

| 0 | 31.8 | [12] |

| 25 | 84.5 | [12] |

| 100 | 126.7 | [12] |

Visualization: Purification and Crystallization Workflow

Caption: Workflow for purification and crystallization of anhydrous this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Na2CrO4 | CID 24488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemiis.com [chemiis.com]

- 4. This compound Na2CrO4 is made commercially by AHeating class 12 chemistry CBSE [vedantu.com]

- 5. The soda-ash roasting of chromite ore processing residue for the reclamation of chromium - ProQuest [proquest.com]

- 6. Surface Technology Environmental Resource Center - STERC [sterc.org]

- 7. US3852059A - Process for the production of this compound from chromite ore - Google Patents [patents.google.com]

- 8. US3816094A - Method for the conversion of chromite ore to this compound - Google Patents [patents.google.com]

- 9. Preparation of Industrial this compound Compound from an Indigenous Chromite Ore by Oxidative Decomposition [ore.immt.res.in]

- 10. CN101693555B - Impurity removal method for this compound alkaline solution - Google Patents [patents.google.com]

- 11. US3933972A - Process for preparing pure sodium bichromate - Google Patents [patents.google.com]

- 12. This compound - Sciencemadness Wiki [sciencemadness.org]

- 13. US3027245A - Method of separating this compound from solution - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Sodium Chromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium chromate (Na₂CrO₄) is a yellow, crystalline, inorganic compound that serves as a pivotal intermediate in the extraction of chromium from its ores and finds extensive application across various industrial and laboratory settings.[1][2][3] Its significance stems from the hexavalent chromium (Cr(VI)) center, which imparts strong oxidizing properties to the molecule. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity profile, and detailed experimental protocols relevant to its study and application. All quantitative data are presented in tabular format for clarity and comparative analysis, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is an odorless, yellow crystalline solid that is hygroscopic and readily soluble in water.[1][2][3] It can exist in anhydrous form as well as several hydrated forms, with the decahydrate being a common variant.[1][2] The physical properties of anhydrous this compound are summarized in Table 1.

Data Presentation: Physical and Thermodynamic Properties

| Property | Value | Reference |

| Molecular Formula | Na₂CrO₄ | [1][2] |

| Molar Mass | 161.97 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1][2] |

| Density | 2.698 g/cm³ | [1] |

| Melting Point | 792 °C (1065 K) | [1] |

| Solubility in Water | 31.8 g/100 mL (0 °C) | [1] |

| 84.5 g/100 mL (25 °C) | [1] | |

| 126.7 g/100 mL (100 °C) | [1] | |

| Solubility in Ethanol | Slightly soluble | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1329 kJ/mol | [2] |

| Standard Molar Entropy (S⦵₂₉₈) | 174.5 J/mol·K | [2] |

| Heat Capacity (Cₚ) | 142.1 J/mol·K | [2] |

Reactivity

The reactivity of this compound is dominated by the chemistry of the chromate ion (CrO₄²⁻), where chromium is in the +6 oxidation state. This high oxidation state makes this compound a strong oxidizing agent. Its reactivity is also characterized by an important pH-dependent equilibrium with the dichromate ion.

Acid-Base Reactivity: The Chromate-Dichromate Equilibrium

In aqueous solutions, the yellow chromate ion exists in equilibrium with the orange dichromate ion (Cr₂O₇²⁻). This equilibrium is highly sensitive to pH. In acidic conditions, the equilibrium shifts to the right, favoring the formation of the dichromate ion.[3] Conversely, in basic conditions, the equilibrium shifts to the left, favoring the chromate ion.

Reaction: 2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

This equilibrium is a classic example of Le Chatelier's principle and is fundamental to the applications of this compound. The color change associated with this equilibrium provides a clear visual indication of the predominant species in solution.

References

A Comprehensive Technical Guide to the Solubility of Sodium Chromate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of sodium chromate in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is a compound of interest.

Executive Summary

This compound (Na₂CrO₄) is a yellow, crystalline, inorganic salt that is highly soluble in water.[1] While its aqueous solubility is well-documented, its behavior in organic solvents is less extensively characterized but critical for applications in organic synthesis, non-aqueous electrochemistry, and specialized formulations. This guide consolidates available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for these experimental procedures.

Solubility of this compound in Organic Solvents

The solubility of this compound in organic solvents is generally limited compared to its high solubility in water. The polarity of the solvent plays a crucial role in its ability to dissolve this ionic compound.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in specific organic solvents.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Methanol | 25 | 3.44 g/L | [2] |

| Methanol | 25 | 0.344 g/100 mL | [3][4][5] |

Qualitative Solubility Data

For many organic solvents, only qualitative descriptions of this compound's solubility are available.

-

Ethanol : this compound is described as "slightly soluble" or "sparingly soluble" in ethanol.[2][3][4][5][6][7][8][9]

-

Liquid Ammonia : Insoluble.[4]

-

Chromyl Chloride : Insoluble.[4]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the equilibrium solubility of an inorganic salt, such as this compound, in an organic solvent. This protocol is based on the widely used isothermal shake-flask method coupled with gravimetric analysis for concentration determination.[6][10]

Materials and Equipment

-

Anhydrous this compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.0001 g)

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Syringes

-

Pipettes and volumetric flasks

-

Drying oven

-

Pre-weighed evaporating dishes

Procedure

-

Preparation of Saturated Solution :

-

Add an excess amount of anhydrous this compound to a vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.[10]

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, but the exact time should be determined by preliminary experiments where concentration is measured at various time points (e.g., 24, 48, 72 hours) until consecutive measurements are consistent.[3][10]

-

-

Sample Collection and Preparation :

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, airtight container. This step is crucial to separate the dissolved solute from the undissolved solid.[10]

-

-

Gravimetric Analysis :

-

Accurately weigh the container with the collected filtrate to determine the mass of the solution.

-

Transfer the filtrate to a pre-weighed evaporating dish.[6]

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent is removed, place the evaporating dish in a drying oven at an appropriate temperature (e.g., 100-120 °C) until a constant weight is achieved. This ensures all residual solvent is removed.[6]

-

Cool the dish in a desiccator and weigh it to determine the mass of the dry this compound.

-

Data Analysis and Calculation

-

Mass of Solvent : Subtract the mass of the dry this compound from the total mass of the filtrate.

-

Solubility Calculation : Express the solubility in the desired units (e.g., g/L, g/100 g solvent).

-

Solubility ( g/100 g solvent) = (Mass of dry this compound / Mass of solvent) x 100

-

To convert to g/L, the density of the solvent at the experimental temperature is required.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound in an organic solvent.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Chromate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium chromate tetrahydrate (Na₂CrO₄·4H₂O). The following sections detail the quantitative data associated with its decomposition, the experimental protocols for its analysis, and a visual representation of the decomposition pathway.

Core Data Presentation

The thermal decomposition of this compound tetrahydrate is a multi-step process involving the sequential loss of water molecules. The quantitative data for this process, derived from thermogravimetric analysis (TGA), is summarized in the table below. The process is characterized by the formation of a stable intermediate hydrate, this compound sesquihydrate (Na₂CrO₄·1.5H₂O), before complete dehydration to the anhydrous form.

| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Product | Theoretical Weight Loss (%) | Observed Weight Loss (%) |

| Stage 1 | Ambient - ~100 | Na₂CrO₄·1.5H₂O | 19.23% | ~19-20% |

| Stage 2 | ~100 - ~200 | Na₂CrO₄ (Anhydrous) | 11.54% (from sesquihydrate) | ~11-12% |

| Total | Ambient - ~200 | Na₂CrO₄ (Anhydrous) | 30.77% | ~30-32% |

Experimental Protocols

The characterization of the thermal decomposition of this compound tetrahydrate is primarily achieved through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and weight change associated with the dehydration of this compound tetrahydrate.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, representative sample of this compound tetrahydrate (typically 5-10 mg) is accurately weighed and placed into a clean, inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable and non-reactive atmosphere.

-

A temperature program is set to heat the sample from ambient temperature to approximately 300°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each weight loss step. The percentage weight loss for each step is calculated and correlated with the theoretical weight loss for the dehydration of Na₂CrO₄·4H₂O to its intermediates and the final anhydrous form.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (endothermic or exothermic) associated with the dehydration and any phase transitions of this compound tetrahydrate.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound tetrahydrate is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with a dry, inert gas (e.g., nitrogen) at a constant flow rate.

-

A temperature program, similar to the one used for TGA, is employed, heating the sample and reference pans from ambient temperature to above the final decomposition temperature.

-

-

Data Acquisition: The differential heat flow between the sample and reference pans is measured as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to identify endothermic peaks corresponding to the energy absorbed during the dehydration steps and any other phase transitions. The area under each peak can be integrated to quantify the enthalpy change for each process.

Visualization of Decomposition Pathway

The following diagrams illustrate the logical workflow of the experimental analysis and the signaling pathway of the thermal decomposition of this compound tetrahydrate.

Caption: Experimental workflow for thermal analysis.

Caption: Thermal decomposition pathway of Na₂CrO₄·4H₂O.

Quantum Chemical Calculations of Sodium Chromate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of sodium chromate (Na₂CrO₄). It focuses on the theoretical and computational approaches to understanding the structural, vibrational, and electronic properties of the chromate ion (CrO₄²⁻), the core chemical entity of this salt. This document is intended to serve as a resource for researchers in chemistry, materials science, and pharmacology, offering both theoretical background and practical guidance for computational studies.

Introduction to the Quantum Chemistry of this compound

This compound is an inorganic compound that is widely used in various industrial processes, including as a corrosion inhibitor, a pigment, and in leather tanning.[1] From a chemical standpoint, it is an ionic compound consisting of two sodium cations (Na⁺) and a chromate anion (CrO₄²⁻).[2] The chemical and biological activity of this compound is largely dictated by the properties of the chromate anion, in which chromium exists in the +6 oxidation state.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become invaluable tools for elucidating the molecular properties of such compounds at the atomic level. These calculations can provide insights into molecular geometry, vibrational frequencies (which correspond to infrared and Raman spectra), and electronic structure, which are often difficult to obtain through experimental means alone. This guide will focus on the computational modeling of the chromate ion, as it is the species of primary interest in aqueous and biological environments.

Theoretical and Computational Methodology

The accurate theoretical description of transition metal compounds like this compound requires a careful selection of computational methods and basis sets.

Density Functional Theory (DFT)

Density Functional Theory has been shown to be a robust and efficient method for studying the electronic structure of transition metal complexes. The choice of the exchange-correlation functional is critical for obtaining accurate results. For chromium compounds, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has been demonstrated to provide a good balance between computational cost and accuracy, yielding results that correlate well with experimental observations.[3]

Basis Sets

The selection of an appropriate basis set is equally important. For the chromate ion, a basis set that can accurately describe the electronic structure of both the chromium and oxygen atoms is necessary. The 6-311+G(d,p) basis set is a suitable choice. This is a triple-zeta valence basis set that includes diffuse functions (+) to better describe the charge distribution of anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[3][4]

Computational Workflow

A typical quantum chemical calculation of the chromate ion involves a two-step process: geometry optimization followed by a frequency calculation. The geometry optimization procedure seeks to find the minimum energy structure of the molecule, which corresponds to its most stable conformation. The subsequent frequency calculation serves two purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and it provides the vibrational frequencies and corresponding normal modes.

Data Presentation: Calculated and Experimental Properties

This section presents a summary of the key structural and vibrational data for this compound, comparing experimental values with those obtained from quantum chemical calculations where available.

Molecular Geometry

The chromate ion is known to possess a tetrahedral geometry.[5] The experimental crystal structure of anhydrous this compound provides a benchmark for the Cr-O bond lengths and O-Cr-O bond angles within the chromate anion in the solid state. Quantum chemical calculations on the isolated chromate ion in the gas phase or in a simulated aqueous environment can provide insights into the intrinsic geometry of the ion.

| Parameter | Experimental (Anhydrous Na₂CrO₄) | Calculated (CrO₄²⁻ in water) |

| Crystal System | Orthorhombic | - |

| Space Group | P b n n | - |

| Lattice Parameters | a = 5.91 Å, b = 9.23 Å, c = 7.2 Å | - |

| Cr-O Bond Length | - | 1.61 Å[6] |

| O-Cr-O Bond Angle | Tetrahedral | ~109.5° |

| Table 1: Comparison of Experimental and Calculated Geometrical Parameters for this compound. |

Vibrational Frequencies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups and determining the structure of molecules. The vibrational modes of the tetrahedral chromate ion can be predicted using quantum chemical frequency calculations.

The tetrahedral chromate ion (Td symmetry) has four fundamental vibrational modes: ν₁(A₁), ν₂(E), ν₃(F₂), and ν₄(F₂). The symmetric stretch (ν₁) is typically observed as a strong, polarized band in the Raman spectrum. The asymmetric stretch (ν₃) and the bending modes (ν₂ and ν₄) are also characteristic.

| Vibrational Mode | Experimental Raman (cm⁻¹) | Experimental IR (cm⁻¹) |

| ν₁ (A₁) - Symmetric Stretch | ~850 | - |

| ν₂ (E) - Bending | ~350 | - |

| ν₃ (F₂) - Asymmetric Stretch | ~880 | ~880 |

| ν₄ (F₂) - Bending | ~370 | ~370 |

| Table 2: Experimental Vibrational Frequencies of the Chromate Ion. |

Note: The exact experimental frequencies can vary depending on the physical state (solid, solution) and the specific salt.

Experimental Protocols

To validate the results of quantum chemical calculations, it is essential to compare them with high-quality experimental data. The following are brief overviews of the key experimental techniques used to characterize this compound.

X-ray Diffraction (XRD)

X-ray diffraction is the primary method for determining the crystal structure of solid materials. For anhydrous this compound, single-crystal or powder XRD can be used to determine the lattice parameters, space group, and atomic coordinates. A typical experiment involves irradiating a crystalline sample with monochromatic X-rays and measuring the diffraction pattern. The analysis of the diffraction peak positions and intensities allows for the determination of the crystal structure.[7]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule. In a typical experiment, a monochromatic laser is directed at the sample, and the scattered light is collected and analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. For solid this compound, Raman spectroscopy is particularly useful for observing the symmetric stretching mode of the chromate ion.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The absorbed frequencies correspond to the vibrational modes of the molecule. For a vibration to be IR-active, it must result in a change in the molecular dipole moment. For the chromate ion, the asymmetric stretching and bending modes are typically IR-active.[9] Solid samples can be prepared as pellets with potassium bromide (KBr) or as a mull with Nujol.

Signaling Pathways and Logical Relationships

In the context of drug development and toxicology, understanding the interactions of the chromate ion is crucial. Quantum chemical calculations can provide insights into the reactivity of the chromate ion, which is a key factor in its biological activity. The tetrahedral structure and the high positive charge on the chromium atom make the chromate ion a potent oxidizing agent.

Conclusion

Quantum chemical calculations, particularly DFT methods with appropriate functionals and basis sets, provide a powerful framework for investigating the properties of this compound at the molecular level. By focusing on the chromate anion, these computational studies can yield valuable data on geometry, vibrational spectra, and electronic structure. When combined with experimental techniques such as X-ray diffraction and vibrational spectroscopy, a comprehensive understanding of the chemical and physical properties of this compound can be achieved. This integrated approach is essential for applications ranging from materials science to drug development and toxicology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Na2CrO4 | CID 24488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Density functional theory modeling of chromate adsorption onto ferrihydrite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elixirpublishers.com [elixirpublishers.com]

- 5. What is the geometry of the chromate ion A Tetrahedral class 12 chemistry CBSE [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. This compound [webbook.nist.gov]

The Historical Development of Sodium Chromate as a Reagent: A Technical Guide

Introduction

Sodium chromate (Na₂CrO₄) is an inorganic compound that has played a pivotal role in the advancement of chemical sciences and various industrial processes. Appearing as a yellow, hygroscopic solid, it is notable for containing chromium in the +6 oxidation state, which imparts strong oxidizing properties.[1] Historically, this compound has been a cornerstone in the production of chromium and its derivatives, serving as the primary intermediate extracted from chromium ores.[2][3] Its journey from a widely used industrial chemical to a more regulated substance reflects the evolving understanding of chemical toxicity and environmental impact. This guide provides an in-depth look at the historical development, applications, and experimental protocols associated with this compound for researchers, scientists, and drug development professionals.

Early Production and Industrial Synthesis

The large-scale production of this compound historically centers on the roasting of chromite ore (FeCr₂O₄) with sodium carbonate (Na₂CO₃) in the presence of air. This process, conducted at high temperatures around 1100 °C, converts the water-insoluble chromium(III) in the ore into a water-extractable hexavalent chromium form, this compound.[2][4]

The overall chemical reaction for this industrial process is: 2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂[2][5]

Calcium carbonate is often added to the mixture to improve oxygen access and to keep silicon and aluminum impurities in an insoluble form.[2] The resulting product is then leached with hot water to dissolve the this compound, separating it from the insoluble iron oxides and other impurities.[4] For laboratory-scale preparations, a mixture of chromite ore, sodium hydroxide, and sodium nitrate can be used at lower temperatures.[2]

Historical Applications and Evolution of Use

This compound's utility as a reagent stems from its properties as a strong oxidizing agent, a corrosion inhibitor, and a precursor to other chromium compounds.

Corrosion Inhibition

Historically, this compound was extensively used as a corrosion inhibitor, particularly in the petroleum industry and in cooling water systems.[2][6][7][8] It functions as an anodic passivator, forming a protective oxide layer on metal surfaces to prevent corrosion.[6] However, due to the high toxicity and carcinogenicity of hexavalent chromium, its use in open cooling systems was banned in 1990, leading to a significant decline in this application.[6]

Pigments and Dyes

As a yellow crystalline solid, this compound itself has been used to create vibrant yellow pigments for paints, inks, and ceramics.[7][9] More significantly, it served as a crucial intermediate in the production of other chrome pigments. In the textile industry, it was employed as a mordant in dyeing processes, helping to fix dyes to fabrics like cotton, wool, and silk, thereby enhancing colorfastness.[2][10]

Leather Tanning

The leather industry has been a major consumer of chromium compounds. This compound is a precursor to sodium dichromate, which, after reduction with sulfur dioxide, is used in the tanning of hides.[4] This process helps to cross-link collagen fibers, making the leather durable and resistant to decomposition.[10]

Organic Synthesis

In organic chemistry, this compound is a well-established oxidizing agent.[2][11] It is capable of converting primary alcohols to carboxylic acids and secondary alcohols to ketones.[1][2][12] This reactivity made it a valuable tool in the synthesis of various organic compounds. However, the environmental concerns associated with chromium waste have led many researchers to adopt greener alternatives like Dess-Martin Periodinane (DMP) or catalytic oxidation systems.[12]

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Chemical Formula | Na₂CrO₄ |

| Molar Mass | 161.97 g/mol |

| Appearance | Yellow crystalline solid |

| Density | 2.698 g/cm³ |

| Melting Point | 792 °C (1,458 °F; 1,065 K) |

| Solubility in Water | 31.8 g/100 mL (0 °C)84.5 g/100 mL (25 °C)126.7 g/100 mL (100 °C) |

| Solubility in Methanol | 0.344 g/100 mL (25 °C) |

| Other Solubilities | Slightly soluble in ethanol |

Data sourced from Wikipedia[2]

Experimental Protocols

Industrial Production of this compound from Chromite Ore

This protocol describes a generalized method for the alkaline roasting of chromite ore to produce this compound.

Materials and Equipment:

-

Chromite ore (finely powdered)

-

Sodium carbonate (soda ash)

-

Refractory diluent (e.g., leached residue)

-

Rotary kiln

-

Leaching tank

-

Filtration system

Procedure:

-

Mixing: The finely powdered chromite ore is mixed with sodium carbonate and a refractory diluent. The typical stoichiometry aims to provide sufficient alkali to convert the chromium oxide.

-

Pelletizing (Optional but common): The mixture can be pelletized using an aqueous solution (e.g., sodium hydroxide or this compound solution) to create pellets strong enough for the rotary kiln.[13]

-

Drying: The mixture or pellets are dried at a temperature up to approximately 500°C to remove moisture.[13]

-

Roasting: The dried material is fed into a rotary kiln and heated under oxidizing conditions to temperatures between 900°C and 1350°C (typically around 1100°C).[2][13] The residence time in the kiln is controlled to ensure complete oxidation of Cr(III) to Cr(VI).

-

Cooling and Crushing: The roasted pellets or clinker are cooled and then crushed to a fine powder to facilitate leaching.

-

Leaching: The crushed material is transferred to a leaching tank where it is treated with hot water. The soluble this compound dissolves, creating what is known as "yellow liquor."[13]

-

Filtration and Purification: The resulting slurry is filtered to remove the insoluble residue, which contains iron oxide and other impurities. The filtrate, a concentrated solution of this compound, can be further purified by adjusting the pH to precipitate impurities like silicon and aluminum.[14]

-

Crystallization: The purified this compound solution is concentrated by evaporation, and upon cooling, this compound crystallizes out. The crystals are then separated and dried.

Oxidation of a Secondary Alcohol to a Ketone

This protocol provides a representative method for the oxidation of a secondary alcohol using this compound in an academic laboratory setting.

Materials and Equipment:

-

Secondary alcohol (e.g., Cyclohexanol)

-

This compound (Na₂CrO₄)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Organic solvent (e.g., diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary alcohol in a suitable solvent like aqueous acetic acid or acetone.

-

Preparation of Oxidizing Agent: Prepare a solution of this compound in water. Slowly and with cooling, add concentrated sulfuric acid to this solution to form chromic acid (H₂CrO₄) in situ. The color will change from yellow (chromate) to orange (dichromate).

-

Oxidation: Slowly add the chromic acid solution to the stirred alcohol solution. The reaction is exothermic, and the temperature should be controlled, typically maintained between 25-35°C. The color of the reaction mixture will change from orange to green as the Cr(VI) is reduced to Cr(III).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Once the reaction is complete, quench the reaction by adding a reducing agent like sodium bisulfite to destroy any excess oxidant.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as diethyl ether.

-

Washing: Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any remaining acid.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude ketone product.

-

Purification: The crude product can be further purified by distillation or column chromatography.

Visualizations

Workflow and Chemical Pathways

The following diagrams illustrate key processes involving this compound.

Caption: Industrial workflow for this compound production.

Caption: Acid-base equilibrium of chromate and dichromate ions.

Caption: Oxidation of a secondary alcohol using this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. Sodium dichromate - Wikipedia [en.wikipedia.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. chemiis.com [chemiis.com]

- 8. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 9. This compound | Na2CrO4 | CID 24488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quality Assured: Discover the Advantages of Our High-Purity this compound | MUSCAT AND BARKA BUSINESS TRADING CHEMICAL COMPANY [muscatchemical.com]

- 11. This compound: Industrial Uses, Safety, and Future Trends Explained [hbjrain.com]

- 12. nbinno.com [nbinno.com]

- 13. US3852059A - Process for the production of this compound from chromite ore - Google Patents [patents.google.com]

- 14. Process method for producing this compound with carbon ferrochrome with high temperature soda fusion liquid phase oxidation method - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Spectroscopic Properties of Sodium Chromate Solutions

Abstract: This technical guide provides an in-depth analysis of the spectroscopic properties of aqueous sodium chromate (Na₂CrO₄) solutions. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization and quantification of chromate-containing compounds. This document covers the core principles of UV-Visible, fluorescence, and Raman spectroscopy as they apply to this compound, with a particular focus on the influence of pH on its spectral behavior. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to facilitate practical application and understanding.

Fundamental Principles: The Chromate-Dichromate Equilibrium

The spectroscopic properties of this compound in aqueous solutions are fundamentally governed by a pH-dependent equilibrium between the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻). In alkaline or neutral solutions, the tetrahedral chromate ion is the predominant species. As the pH becomes more acidic, two chromate ions condense to form the dichromate ion and a molecule of water.[1][2]

This equilibrium is described by the following chemical equation:

2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

This reversible reaction is critical to understanding the changes observed in UV-Visible absorption spectra, as each ionic species possesses distinct absorption characteristics.[3]

References

An In-depth Technical Guide to Sodium Chromate (CAS Number: 7775-11-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, toxicological profile, and key applications of sodium chromate. The information is presented to support research, development, and safety protocols in a professional laboratory setting. All quantitative data has been summarized into structured tables for ease of comparison, and detailed methodologies for cited experiments are provided.

Physicochemical Properties

This compound is an inorganic compound that exists as a yellow, crystalline solid.[1] It is hygroscopic and readily dissolves in water to form an alkaline solution.[1][2]

| Property | Value | References |

| Molecular Formula | Na₂CrO₄ | [1] |

| Molar Mass | 161.97 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 792 °C (1458 °F) | [1] |

| Boiling Point | Decomposes | [1] |

| Density | 2.698 g/cm³ | [1] |

| Solubility in Water | 31.8 g/100 mL (0 °C)84.5 g/100 mL (25 °C)126.7 g/100 mL (100 °C) | [1] |

| pH of Aqueous Solution | Alkaline | [1][2] |

Toxicological Data

This compound is classified as a toxic and carcinogenic substance. Exposure through inhalation, ingestion, or skin contact can be harmful.[1] As a hexavalent chromium compound, it is recognized as a human carcinogen by multiple international agencies.[3][4]

| Parameter | Value | Species | Route | References |

| LD50 (Oral) | 52 mg/kg | Rat | Oral | [3] |

| LD50 (Dermal) | 1,600 mg/kg | Rabbit | Dermal | [3] |

| LC50 (Inhalation) | 100 mg/m³ (4 h) | Rat | Inhalation | [3] |

Carcinogenicity:

| Agency | Classification | References |

| IARC | Group 1: Carcinogenic to humans | [3] |

| NTP | Known to be a human carcinogen | [3] |

Reactivity and Chemical Behavior

This compound is a strong oxidizing agent and reacts with combustible and reducing materials.[5] It is incompatible with strong acids, with which it reacts to form sodium dichromate.[6][7]

Reaction with Acid (Hydrochloric Acid): In an acidic environment, this compound is converted to sodium dichromate.[7]

2 Na₂CrO₄ + 2 HCl → Na₂Cr₂O₇ + 2 NaCl + H₂O[7]

This equilibrium is pH-dependent. The diagram below illustrates this relationship.

Industrial and Research Applications

This compound has several industrial and research applications, primarily owing to its properties as a corrosion inhibitor and an oxidizing agent.

-

Corrosion Inhibition: It is widely used in the petroleum industry and in cooling water systems to protect metal surfaces from corrosion by forming a passive layer.[8][9]

-

Pigment and Dye Manufacturing: It serves as a precursor in the production of various chromium-based pigments and is used as a dyeing auxiliary in the textile industry.[9][10]

-

Wood Preservation: this compound is utilized as a wood preservative to protect against fungi and insects.[10]

-

Organic Synthesis: In a laboratory setting, it can be used as an oxidant to convert primary alcohols to carboxylic acids and secondary alcohols to ketones.[6]

The following diagram illustrates the workflow for evaluating its efficacy as a corrosion inhibitor.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. testbook.com [testbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. lcms.cz [lcms.cz]

- 6. scialert.net [scialert.net]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. An Ion Chromatography Method for Simultaneous Quantification of Chromate, Arsenate, Selenate, Perchlorate, and Other Inorganic Anions in Environmental Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Na2CrO4 solution [periodni.com]

- 10. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Environmental Fate and Transport of Sodium Chromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium chromate (Na₂CrO₄) is a yellow, crystalline, inorganic compound that is highly soluble in water. It is a primary industrial source of hexavalent chromium (Cr(VI)), a known human carcinogen.[1] Due to its widespread use in various industrial processes, including pigment production, corrosion inhibition, and wood preservation, the potential for environmental contamination is a significant concern.[1][2] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, with a focus on its partitioning, transformation, and movement through various environmental compartments. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding and predicting the environmental behavior of this compound.

Chemical and Physical Properties

The environmental behavior of this compound is largely dictated by the properties of the hexavalent chromium anion (CrO₄²⁻). In aqueous solutions, Cr(VI) exists in equilibrium between several species, primarily chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻), with the dominant form being pH-dependent. At acidic pH, the dichromate ion is more prevalent.[3]

Environmental Fate

The environmental fate of this compound is a complex interplay of transport and transformation processes that determine its persistence and potential for exposure. Once released into the environment, this compound dissolves readily in water, releasing the highly mobile chromate anion.

Partitioning

Soil and Sediment Adsorption/Desorption

The mobility of chromate in soil and groundwater is significantly influenced by adsorption and desorption processes. The extent of adsorption is dependent on various soil properties, including pH, organic matter content, clay content, and the presence of iron and aluminum oxides.

Generally, Cr(VI) is more mobile in soils than its reduced form, trivalent chromium (Cr(III)). Adsorption of Cr(VI) tends to be higher in acidic soils due to the increased positive surface charge of soil minerals, which attracts the anionic chromate. Conversely, in alkaline soils, where mineral surfaces are more negatively charged, repulsion occurs, leading to greater mobility.

The adsorption of chromate to soil can be described by various isotherm models, with the Freundlich and Langmuir models being the most commonly used.

| Adsorption Isotherm | Description |

| Freundlich | An empirical model that describes non-ideal and reversible adsorption, not restricted to the formation of a monolayer. It is often used to describe the adsorption of contaminants on heterogeneous surfaces like soil. |

| Langmuir | This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. |

Table 1: Freundlich and Langmuir Adsorption Isotherm Constants for Cr(VI) on Various Adsorbents

| Adsorbent | Isotherm Model | KF ((mg/g)(L/mg)1/n) | n | Qmax (mg/g) | KL (L/mg) | Reference |

| Various Australian Soils | Freundlich | Varies with soil type | Varies with soil type | - | - | [4] |

| Fusarium sp. biomass | Langmuir | - | - | 50.25 | 0.03 |

Volatilization

This compound is a non-volatile compound, and as such, volatilization from water or soil surfaces is not a significant environmental fate process.

Transformation and Degradation

Hydrolysis

This compound is stable to hydrolysis in aqueous environments.

Photodegradation

Photochemical reduction of Cr(VI) to Cr(III) can occur in sunlit surface waters, particularly in the presence of organic matter which can act as a reducing agent. The rate of this process is influenced by factors such as the intensity of solar radiation, pH, and the concentration of dissolved organic carbon.

Table 2: Rate Constants for Photochemical Reduction of Cr(VI)

| Conditions | Rate Constant (k) | Half-life (t1/2) | Reference |

| With Formic Acid (hole scavenger) | Varies with TiO₂ type | Varies | [5] |

| With Sugarcane Molasses | pH-dependent | pH-dependent | [6] |

Biotransformation

The primary biotransformation pathway for Cr(VI) is reduction to the less toxic and less mobile Cr(III) state.[7] This process is mediated by a wide range of microorganisms, including bacteria and fungi, under both aerobic and anaerobic conditions.[7] The rate of microbial reduction is influenced by the availability of electron donors (such as organic matter), microbial population density, and environmental conditions like pH and temperature. The reduction of Cr(VI) often follows first-order kinetics.

Table 3: First-Order Rate Constants for Cr(VI) Reduction in Soil

| Soil Type | Rate Constant (k) (day-1) | Reference |

| Udic Ferrisols | High | [8] |

| Stagnic Anthrosols | Moderate | [8] |

| Calcaric Regosols | Moderate | [8] |

| Mollisol | Moderate | [8] |

| Typic Haplustalf | Low | [8] |

| Periudic Argosols | Low | [8] |

| Ustic Cambosols | Very Low | [8] |

Environmental Transport

The high solubility and anionic nature of this compound contribute to its significant mobility in the environment, particularly in aquatic systems.

Transport in Water

In rivers, lakes, and groundwater, dissolved chromate is transported primarily by advection and dispersion. Its movement in groundwater can be retarded by adsorption to aquifer materials, with the extent of retardation depending on the hydrogeological conditions and the geochemical properties of the aquifer.

Transport in Soil

The mobility of chromate in soil is governed by leaching, which is the downward movement of dissolved substances with percolating water. The potential for chromate to leach into groundwater is high, especially in sandy soils with low organic matter content and at neutral to alkaline pH.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical by an organism from its environment. While chromium is an essential trace element in its trivalent form, hexavalent chromium is not. Cr(VI) can be taken up by aquatic organisms, but it does not appear to biomagnify significantly in the food chain.[9] Bioconcentration factors (BCFs), which represent the ratio of the chemical concentration in an organism to that in the surrounding water, have been reported for chromium.

Table 4: Bioaccumulation of Hexavalent Chromium in Aquatic Organisms

| Organism Type | Tissue | Bioaccumulation Factor (BCF) | Reference |

| Freshwater Fish | Varies (Gills, Liver, Muscle) | 100 - 1000 | [10] |

| Invertebrates | Whole Body | Varies | [10] |

| Algae | Whole Organism | Varies | [10] |

Experimental Protocols

Batch Equilibrium Adsorption Test (Modified from OECD 106 and ASTM D4646)

This protocol is designed to determine the adsorption of this compound to soil.

1. Materials:

-

Test soil, air-dried and sieved (<2 mm).

-

This compound stock solution of known concentration.

-

Background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Centrifuge tubes with screw caps.

-

Orbital shaker.

-

Centrifuge.

-

Analytical instrument for Cr(VI) determination (e.g., UV-Vis spectrophotometer).

2. Procedure:

-

Preliminary Test: To determine the appropriate soil-to-solution ratio, a preliminary test is conducted with a range of soil masses and a fixed concentration of this compound solution. The goal is to achieve a measurable decrease in the aqueous concentration after equilibration.

-

Definitive Test:

-

Weigh a predetermined amount of soil into a series of centrifuge tubes.

-

Prepare a range of this compound solutions of different concentrations in the background electrolyte.

-

Add a known volume of each this compound solution to the centrifuge tubes containing the soil.

-

Include control samples (without soil) to account for any adsorption to the container walls.

-

Securely cap the tubes and place them on an orbital shaker. Agitate at a constant speed and temperature for a predetermined equilibration time (e.g., 24 hours).[11][12][13][14]

-

After equilibration, centrifuge the tubes at a sufficient speed to separate the solid and liquid phases.

-

Carefully collect the supernatant for analysis.

-

Analyze the concentration of Cr(VI) in the supernatant using a suitable analytical method.

-

The amount of chromate adsorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations.

-

Soil Column Leaching Test (Modified from OECD 312)

This protocol simulates the leaching of this compound through a soil profile.[15][16]

1. Materials:

-

Glass or stainless steel chromatography column.

-

Test soil, air-dried and sieved (<2 mm).

-

This compound solution of known concentration.

-

Artificial rain solution (e.g., 0.01 M CaCl₂).[17]

-

Peristaltic pump.

-

Fraction collector.

2. Procedure:

- Uniformly pack the column with the test soil to a desired bulk density.

- Saturate the soil column from the bottom up with the artificial rain solution to avoid air entrapment.

- Allow the column to drain and equilibrate.

- Apply a known volume and concentration of the this compound solution to the top of the soil column.

- Initiate the flow of the artificial rain solution through the column at a constant rate using the peristaltic pump.

- Collect the leachate (the solution that passes through the column) in fractions using a fraction collector.

- Analyze the concentration of Cr(VI) in each leachate fraction.

- After the leaching is complete, the soil column can be sectioned, and the amount of chromate remaining in each section can be determined by extraction and analysis.

Analytical Determination of Hexavalent Chromium (Diphenylcarbazide Method)

This colorimetric method is widely used for the determination of Cr(VI) in water samples.

1. Principle: In an acidic solution, hexavalent chromium reacts with 1,5-diphenylcarbazide to form a highly colored magenta complex. The intensity of the color, measured spectrophotometrically at 540 nm, is proportional to the Cr(VI) concentration.

2. Reagents:

-

Diphenylcarbazide solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle.

-

Sulfuric acid solution (e.g., 10% v/v): Slowly add 10 mL of concentrated sulfuric acid to 90 mL of deionized water.

-

Chromium standard solution: Prepare a stock solution of a known concentration of Cr(VI) from potassium dichromate or this compound. Prepare working standards by diluting the stock solution.

3. Procedure:

- To a known volume of the sample (or standard), add the sulfuric acid solution to adjust the pH to approximately 2.

- Add the diphenylcarbazide solution and mix well.

- Allow the color to develop for a specific time (e.g., 10 minutes).

- Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer.

- Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

- Determine the concentration of Cr(VI) in the sample from the calibration curve.

Visualizations

Caption: Overall environmental fate and transport pathways of this compound.

Caption: Simplified pathway for the reduction of Cr(VI) to Cr(III) in the environment.

Caption: Experimental workflow for the analysis of hexavalent chromium.

References

- 1. This compound | Na2CrO4 | CID 24488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. old.iuss.org [old.iuss.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chromium(VI) Reduction Pathway [eawag-bbd.ethz.ch]

- 8. irrec.ifas.ufl.edu [irrec.ifas.ufl.edu]

- 9. researchgate.net [researchgate.net]

- 10. Chromium in freshwater and marine water [waterquality.gov.au]

- 11. store.astm.org [store.astm.org]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. standards.globalspec.com [standards.globalspec.com]

- 14. store.astm.org [store.astm.org]

- 15. oecd.org [oecd.org]

- 16. Leaching in Soil Columns | Scymaris [scymaris.com]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Methodological & Application

Application Notes and Protocols for the Use of Sodium Chromate as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium chromate (Na₂CrO₄) is a potent, chromium(VI)-based oxidizing agent employed in organic synthesis.[1] It is a yellow, hygroscopic solid that serves as a powerful tool for the conversion of primary and secondary alcohols to carboxylic acids and ketones, respectively.[1][2] This inorganic compound, containing chromium in the +6 oxidation state, is a key reagent in various oxidative transformations, most notably in the class of reactions known as Jones oxidations.[3][4] When combined with sulfuric acid in an aqueous or acetone solution, this compound forms chromic acid (H₂CrO₄), which is the active oxidizing species.[4][5][6]

The utility of this compound lies in its efficiency and relatively low cost.[3] However, it is crucial to note that all chromium(VI) compounds, including this compound, are toxic and carcinogenic, necessitating strict safety protocols and proper waste disposal procedures.[3][4]

Mechanism of Action

The oxidation of alcohols by this compound proceeds through the formation of a chromate ester intermediate.[1][4] In an acidic medium, the alcohol's oxygen atom attacks the chromium atom of chromic acid. Subsequent elimination, often facilitated by a base such as water, leads to the formation of a carbonyl group and the reduction of chromium from Cr(VI) to lower oxidation states, typically Cr(III), which is characterized by a color change from orange to green.[1][4][7]

Applications in Organic Synthesis

The primary applications of this compound as an oxidizing agent are:

-

Oxidation of Primary Alcohols to Carboxylic Acids: In the presence of water, primary alcohols are oxidized first to aldehydes, which are then rapidly hydrated to form gem-diols. These intermediates are further oxidized to carboxylic acids.[4] To ensure the reaction proceeds to the carboxylic acid, an excess of the oxidizing agent and heating under reflux are typically employed.[7]

-

Oxidation of Secondary Alcohols to Ketones: Secondary alcohols are efficiently oxidized to ketones. The reaction generally stops at the ketone stage as there are no further abstractable hydrogens on the carbonyl carbon.[2][8]

-

Selective Oxidation of Allylic and Benzylic Alcohols: Under specific conditions, primary allylic and benzylic alcohols can be oxidized to the corresponding aldehydes with minimal over-oxidation to carboxylic acids.[4]

Data Presentation

The following table summarizes the catalytic oxidation of various unsaturated alcohols using sodium dichromate with sodium periodate as the co-oxidant.

| Entry | Substrate (Alcohol) | Product | Yield (%) |

| 1 | 1-Octyn-3-ol | 1-Octyn-3-one | 87 |

| 2 | 3-Hexyn-2-ol | 3-Hexyn-2-one | 85 |

| 3 | 1-Phenyl-2-propyn-1-ol | 1-Phenyl-2-propyn-1-one | 85 |

| 4 | 3-Decyn-1-ol | 3-Decynoic acid | 85 |

| 5 | 4-Heptyn-2-ol | 4-Heptyn-2-one | 85 (96% pure) |

| 6 | 5-Hexyn-3-ol | 5-Hexyn-3-one | >95 |

| 7 | 4-Penten-1-ol | 4-Pentenoic acid | 85 |

| 8 | 3-Methyl-2-buten-1-ol | 3-Methyl-2-butenoic acid | 90 |

| 9 | (Z)-2-Hexen-1-ol | (Z)-2-Hexenoic acid | 85 |

Data sourced from a study on chromium-catalyzed oxidation with sodium periodate as the terminal oxidant.

Experimental Protocols

Safety Precaution: Chromium(VI) compounds are carcinogenic and corrosive. Always handle this compound and its solutions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Oxidation of a Secondary Alcohol to a Ketone - Synthesis of Cyclohexanone from Cyclohexanol

This protocol is adapted from a standard laboratory procedure for the oxidation of a secondary alcohol.

Materials:

-

Cyclohexanol

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ethyl acetate

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

100 mL Beaker

-

Glass stirring rod

-

100 mL Conical flask

-

250 mL Round bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Erlenmeyer flask

-

Heating mantle or steam bath

Procedure:

-

Preparation of the Oxidizing Solution: In a 100 mL beaker, dissolve 12.5 g of sodium dichromate dihydrate in 60 mL of water. While stirring continuously with a glass rod, slowly and carefully add 11 g (6 mL) of concentrated sulfuric acid. Allow the orange-red solution to cool to room temperature.

-

Reaction Setup: Place 6 g of cyclohexanol into a 100 mL conical flask.

-

Oxidation Reaction: Add the prepared dichromate solution to the cyclohexanol in one portion, swirling the flask to ensure thorough mixing. The temperature of the mixture will rise.

-

Temperature Control: Cool the flask in a cold water bath to maintain the reaction temperature between 55 and 60 °C.

-

Reaction Completion: Once the exothermic reaction subsides, let the mixture stand for 1 hour with occasional swirling.

-

Workup - Distillation: Pour the reaction mixture into a 250 mL round bottom flask and add 60 mL of water. Set up for distillation and collect approximately 30 mL of distillate, which will appear as two layers.

-

Workup - Extraction: Transfer the distillate to a separatory funnel and saturate the aqueous layer with about 7 g of sodium chloride. Separate the upper cyclohexanone layer.

-

Extract the aqueous layer twice with 10 mL portions of ethyl acetate.

-

Combine the ethyl acetate extracts with the initial cyclohexanone layer.

-

Drying and Isolation: Dry the combined organic layers with anhydrous magnesium sulfate. Filter the solution into a pre-weighed 50 mL round bottom flask.

-

Remove the ethyl acetate by distillation on a steam bath (b.p. 77 °C). The remaining liquid is cyclohexanone (b.p. 153-156 °C).

-

Product Analysis: Determine the weight of the product to calculate the yield.

Protocol 2: General Procedure for the Oxidation of a Primary Alcohol to a Carboxylic Acid

This is a general procedure; specific quantities may need to be optimized for different substrates.

Materials:

-

Primary alcohol

-

Sodium dichromate dihydrate

-

Concentrated sulfuric acid

-

Water

-

Acetone (optional, as a co-solvent)

-

Diethyl ether or other suitable extraction solvent

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

Procedure:

-

Preparation of Jones Reagent: Prepare the oxidizing solution (Jones reagent) by dissolving sodium dichromate in water and slowly adding concentrated sulfuric acid, typically with cooling.

-

Reaction Setup: In a round bottom flask, dissolve the primary alcohol in acetone (if used).

-

Oxidation: Slowly add the Jones reagent to the alcohol solution with stirring. The reaction is often exothermic.

-

Reflux: Once the initial exotherm has subsided, heat the mixture to reflux for a period of time (e.g., 1-3 hours) to ensure complete oxidation to the carboxylic acid. The color of the solution should change from orange to green.

-

Quenching: After cooling to room temperature, quench any excess oxidant by the careful addition of a small amount of isopropanol until the orange color is no longer present.

-

Workup - Extraction: Dilute the reaction mixture with water and extract the product with a suitable organic solvent like diethyl ether.

-

Workup - Washing: Wash the combined organic extracts with a 5% sodium bicarbonate solution to remove any remaining acid.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

-

Purification: The crude product can be further purified by recrystallization or distillation.

Visualizations

Caption: General mechanism for the oxidation of alcohols using chromic acid.

Caption: A typical experimental workflow for alcohol oxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Jones oxidation - Wikipedia [en.wikipedia.org]

- 4. Jones Oxidation [organic-chemistry.org]